Cas no 1434128-44-5 (Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate)
![Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate structure](https://ja.kuujia.com/scimg/cas/1434128-44-5x500.png)
Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate
- MFCD24335252
- DB-243536
- SY023814
- 1434128-44-5
- CS-0446435
- A925907
- Ethyl 5-((diphenylmethylene)amino)pyrimidine-2-carboxylate
- Ethyl5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate
- SB58240
- AKOS027256866
- AC4255
-
- MDL: MFCD24335252
- インチ: InChI=1S/C20H17N3O2/c1-2-25-20(24)19-21-13-17(14-22-19)23-18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14H,2H2,1H3
- InChIKey: PUQRUXYHVPWKHN-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=NC=C(C=N1)N=C(C2=CC=CC=C2)C3=CC=CC=C3
計算された属性
- 精确分子量: 331.13200
- 同位素质量: 331.132076794g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 25
- 回転可能化学結合数: 6
- 複雑さ: 426
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.4Ų
- XLogP3: 3.9
じっけんとくせい
- PSA: 64.44000
- LogP: 3.82240
Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D205191-1g |
Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate |
1434128-44-5 | 98% | 1g |
$610 | 2024-05-24 | |
eNovation Chemicals LLC | D205191-1g |
Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate |
1434128-44-5 | 98% | 1g |
$610 | 2025-02-22 | |
eNovation Chemicals LLC | D205191-1g |
Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate |
1434128-44-5 | 98% | 1g |
$610 | 2025-02-19 | |
eNovation Chemicals LLC | D912259-1g |
Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate |
1434128-44-5 | 95% | 1g |
$990 | 2025-02-26 | |
Chemenu | CM324567-1g |
Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate |
1434128-44-5 | 95% | 1g |
$364 | 2023-02-02 | |
Chemenu | CM324567-1g |
Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate |
1434128-44-5 | 95% | 1g |
$310 | 2021-08-18 | |
Apollo Scientific | OR470643-1g |
Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate |
1434128-44-5 | 1g |
£490.00 | 2024-05-23 | ||
eNovation Chemicals LLC | D912259-1g |
Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate |
1434128-44-5 | 95% | 1g |
$990 | 2024-07-20 | |
eNovation Chemicals LLC | D912259-1g |
Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate |
1434128-44-5 | 95% | 1g |
$990 | 2025-02-28 | |
Ambeed | A546055-1g |
Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate |
1434128-44-5 | 95+% | 1g |
$331.0 | 2024-04-23 |
Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate 関連文献
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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8. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylateに関する追加情報
Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate: A Comprehensive Overview
Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate, with the CAS number 1434128-44-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which are widely studied due to their potential applications in drug discovery and materials science. The structure of Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate features a pyrimidine ring substituted with a diphenylmethylene amino group and an ethyl carboxylate moiety, making it a versatile molecule for various chemical modifications and functionalizations.
Recent studies have highlighted the importance of pyrimidine derivatives in the development of new therapeutic agents. For instance, researchers have explored the potential of Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate as a precursor for synthesizing bioactive compounds with anti-inflammatory and antioxidant properties. The diphenylmethylene amino group, a key structural element, has been shown to enhance the molecule's ability to interact with biological targets, making it a promising candidate for drug design.
In addition to its pharmacological applications, Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate has also been investigated for its role in material science. The compound's unique electronic properties make it suitable for use in organic electronics, particularly in the development of semiconducting materials. Recent advancements in this area have demonstrated that derivatives of this compound can exhibit enhanced charge transport properties, which are critical for applications in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs).
The synthesis of Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate involves a multi-step process that typically begins with the preparation of the pyrimidine core. This is followed by the introduction of the diphenylmethylene amino group through a series of coupling reactions. The final step involves the esterification reaction to introduce the ethyl carboxylate moiety. Researchers have optimized these steps to improve yield and purity, ensuring that the compound can be produced efficiently on a larger scale.
One of the most exciting developments related to Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate is its potential use in targeted drug delivery systems. By modifying the molecule's functional groups, scientists have been able to create conjugates that can selectively bind to specific receptors on cancer cells. This targeted approach not only enhances the efficacy of the drug but also reduces its toxicity to healthy cells, making it a more viable option for clinical applications.
Furthermore, Ethyl 5-[(Diphenylethylene)methane]amino)-2-pyrimidinecarboxylic acid ester has been studied for its role in catalysis. The compound's ability to act as a catalyst in various organic reactions has been explored, particularly in asymmetric synthesis and cross-coupling reactions. These studies have demonstrated that Ethylethyleneamine derivatives can significantly accelerate reaction rates while maintaining high selectivity, opening new avenues for green chemistry practices.
In conclusion, Ethylethyleneamine derivatives like Ethylethyleneamine are at the forefront of modern chemical research due to their diverse applications and unique properties. From drug discovery to materials science, this compound continues to inspire innovative solutions across multiple disciplines. As research progresses, it is anticipated that Ethylethyleneamine will play an even more prominent role in advancing both scientific understanding and practical applications.
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